molecular formula C16H16ClF3N4O2S B2802129 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034408-01-8

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

カタログ番号: B2802129
CAS番号: 2034408-01-8
分子量: 420.84
InChIキー: MPIKWPZAVRDWBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring substituted at position 2. The piperazine moiety is further modified with a 4-chlorophenylsulfonyl group.

特性

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O2S/c1-11-21-14(16(18,19)20)10-15(22-11)23-6-8-24(9-7-23)27(25,26)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIKWPZAVRDWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

化学反応の分析

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

科学的研究の応用

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine derivatives functionalized with piperazine and aryl sulfonyl groups. Below is a comparative analysis with structurally related compounds:

Key Structural Similarities and Differences

Core Pyrimidine Backbone : All analogs share a pyrimidine ring but differ in substituents.

Piperazine Linkage : The presence of a piperazine group is common, but substitution patterns vary (e.g., sulfonyl, benzoyl, or methylsulfanyl groups).

Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances hydrophobicity compared to chloro or methylsulfanyl groups in analogs.

Aryl Substituents : The 4-chlorophenylsulfonyl group contrasts with fluorophenyl or dichlorophenyl groups in other derivatives, impacting steric and electronic interactions.

Data Table: Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (PubChem CID: N/A) C₁₇H₁₅ClF₃N₄O₂S 437.84 4-Chlorophenylsulfonyl, trifluoromethyl, methyl
4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (1775527-72-4) C₁₇H₁₅F₅N₄O 386.32 2,5-Difluorobenzoyl, trifluoromethyl, methyl
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (339017-81-1) C₁₄H₁₆Cl₂N₆S₂ 403.35 Chloro, methylsulfanyl (×2)
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (321571-41-9) C₁₀H₁₆Cl₂N₄S 307.23 Chloro, methylsulfanyl, methyl-piperazine
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (670270-97-0) C₂₄H₁₉Cl₂FN₄S 501.40 Thieno-pyrimidine core, dichlorophenyl, fluorophenyl

Research Findings and Functional Implications

Bioactivity Trends: Piperazine-linked pyrimidines (e.g., CAS 339017-81-1) are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . The trifluoromethyl group in CAS 1775527-72-4 enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design . Thieno-pyrimidine derivatives (e.g., CAS 670270-97-0) exhibit distinct binding profiles owing to their fused-ring systems, which increase rigidity and selectivity .

Solubility and Pharmacokinetics :

  • The target compound’s 4-chlorophenylsulfonyl group may reduce aqueous solubility compared to benzoyl-substituted analogs (e.g., CAS 1775527-72-4) but improve membrane permeability .
  • Methylsulfanyl groups (as in CAS 321571-41-9) confer moderate solubility but may introduce metabolic liabilities via oxidation .

Chlorophenylsulfonyl groups offer stronger electron-withdrawing effects than fluorophenyl analogs, influencing receptor affinity and reaction kinetics .

生物活性

The compound 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a chlorophenylsulfonyl group, which are known to enhance biological activity through diverse mechanisms of action. The trifluoromethyl group also contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial effects. In vitro studies have shown moderate to strong activity against various bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Known for its role in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
  • Urease : Inhibition of urease is particularly relevant in treating infections caused by urease-producing bacteria, as it can reduce ammonia production and associated toxicity.

The synthesized derivatives demonstrated strong inhibitory activity against these enzymes, with IC50 values indicating effective concentrations for therapeutic applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives containing the piperazine structure have shown efficacy against human breast cancer cells. The compound's mechanism may involve the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells.

A specific study reported an IC50 value of 18 μM for a related compound against breast cancer cell lines, suggesting that modifications to the piperazine or pyrimidine structure could enhance anticancer properties .

Case Studies

Several case studies have been conducted on compounds structurally related to This compound :

  • Antibacterial Screening : A series of synthesized piperazine derivatives were tested against various bacterial strains, with results demonstrating significant antibacterial activity correlated with structural modifications.
  • Inhibitory Studies on AChE and Urease : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that support their potential use in treating neurological disorders and infections caused by urease-producing bacteria.
  • Cancer Cell Line Testing : The efficacy of modified piperazine derivatives was tested on different cancer cell lines, revealing a consistent pattern of reduced viability in treated cells compared to controls.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:

  • Step 1 : Formation of the piperazine-sulfonyl intermediate using 4-chlorophenyl sulfonyl chloride and piperazine derivatives under anhydrous conditions (e.g., dichloromethane solvent, triethylamine as a base) .
  • Step 2 : Coupling with the pyrimidine core via SNAr (nucleophilic aromatic substitution) at elevated temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
  • Key reagents : Stannous chloride (reduction), potassium carbonate (base), and coupling agents like EDCI/HOBt for amide bond formation .

Q. How is the molecular structure confirmed, and what analytical techniques are employed?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and purity (e.g., sulfonyl group protons at δ 3.2–3.5 ppm, trifluoromethyl singlet at δ -60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 418.41) .
  • X-ray Crystallography (if available): Resolves dihedral angles between aromatic rings and hydrogen-bonding networks .

Q. What primary biological activities are reported in preliminary studies?

Early studies highlight:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : IC50_{50} of 1.5 µM against kinase targets (e.g., EGFR) due to sulfonyl-piperazine interactions .
  • Neuroprotective Potential : In vitro assays show 40% reduction in oxidative stress markers at 10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Approach :

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
  • Core Modifications : Introduce pyridine or pyrazine rings instead of pyrimidine to alter solubility and binding kinetics .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets of kinases .

Q. Example SAR Table :

Substituent (R)Biological Activity (IC50_{50}, µM)Solubility (mg/mL)
4-Cl (Parent)1.5 (EGFR)0.12
4-NO2_20.8 (EGFR)0.08
4-OCH3_32.4 (EGFR)0.35

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR assays) and replicate under identical conditions (pH, temperature) .
  • Orthogonal Validation : Confirm kinase inhibition via both fluorescence polarization (FP) and Western blotting .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid compound degradation .

Q. How to develop high-throughput screening (HTS) assays for derivatives?

Critical Considerations :

  • Luminescence-Based Assays : ATP depletion measurements (e.g., Kinase-Glo®) for kinase inhibition profiling .
  • Automated Liquid Handling : Ensure precision in nanoliter-scale dispensing to minimize variability .
  • Data Normalization : Use Z’-factor (>0.5) to assess assay robustness across 384-well plates .

Q. How can computational methods predict interactions with novel targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to unexplored targets (e.g., PI3Kγ) using AMBER or GROMACS .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, trifluoromethyl hydrophobic pocket) for virtual screening .

Q. What advanced purification techniques isolate this compound from complex mixtures?

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystalline purity (>99% by HPLC) .

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